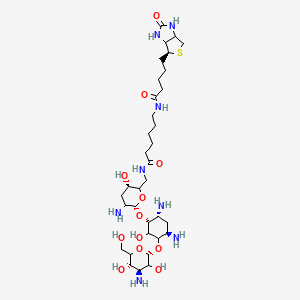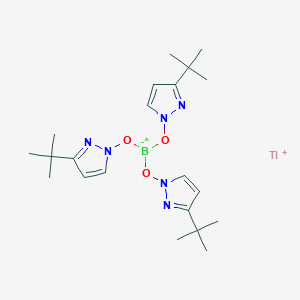
Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt is a type of poly(pyrazolyl)borate ligand . These ligands were first described by Trofimenko in the 1960s and have been used in a variety of applications, including as enzymatic models, for the development of new materials, and as catalysts in reactions .
Molecular Structure Analysis
The molecular formula of Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt is C21H34BN6O3Tl. The structure of this compound allows for the fine-tuning of the electronic and steric properties of the metal complexes through the introduction of appropriate groups on the heterocyclic rings .Chemical Reactions Analysis
Poly(pyrazolyl)borate ligands have been obtained through the reaction of highly reactive haloboranes with in situ formed pyrazolides under very mild conditions . This versatile synthetic method allows the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates .Safety And Hazards
Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt may cause eye and skin irritation . Ingested thallium compounds are extremely toxic, causing convulsions, coma, conjunctivitis, runny nose, polyneuritis, motor and sensory peripheral neuropathy, encephalopathy, arterial hypertension, rapid heart rate, and skin eruptions . It is also fatal if inhaled and toxic to aquatic life with long-lasting effects .
Direcciones Futuras
The synthesis of poly(pyrazolyl)borates is a field of ongoing research. Despite the more than 4200 crystal structures of this type of complexes that have been described, the simultaneous pyrazole decoration with bulky and electron-withdrawing substituents has not been possible to date . Future research may focus on overcoming these limitations and expanding the scope of functional groups that can be incorporated into these ligands .
Propiedades
InChI |
InChI=1S/C21H33BN6O3.Tl/c1-19(2,3)16-10-13-26(23-16)29-22(30-27-14-11-17(24-27)20(4,5)6)31-28-15-12-18(25-28)21(7,8)9;/h10-15H,1-9H3;/q-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGSEPHCDANZHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](ON1C=CC(=N1)C(C)(C)C)(ON2C=CC(=N2)C(C)(C)C)ON3C=CC(=N3)C(C)(C)C.[Tl+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33BN6O3Tl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

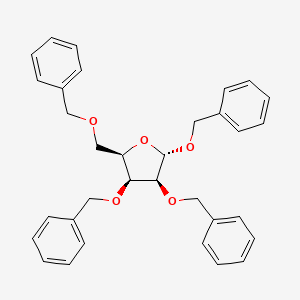
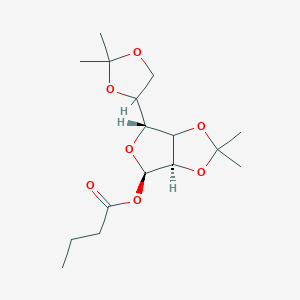
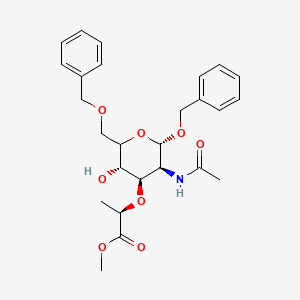
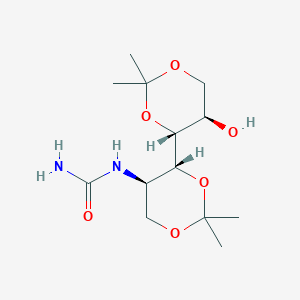
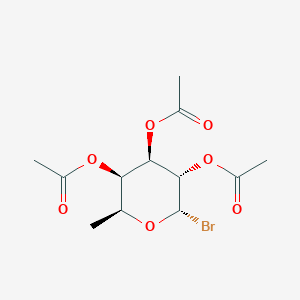


![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)

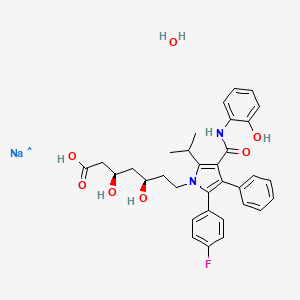
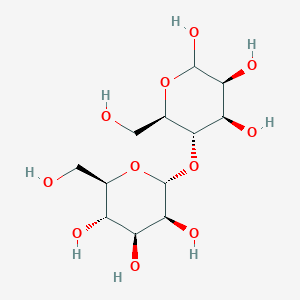
![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)
